Pexopiprant

Description

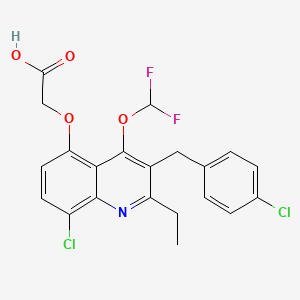

Structure

3D Structure

Properties

IUPAC Name |

2-[8-chloro-3-[(4-chlorophenyl)methyl]-4-(difluoromethoxy)-2-ethylquinolin-5-yl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl2F2NO4/c1-2-15-13(9-11-3-5-12(22)6-4-11)20(30-21(24)25)18-16(29-10-17(27)28)8-7-14(23)19(18)26-15/h3-8,21H,2,9-10H2,1H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLJEKKWOIJMSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C=CC(=C2C(=C1CC3=CC=C(C=C3)Cl)OC(F)F)OCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl2F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932708-14-0 | |

| Record name | Pexopiprant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0932708140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PEXOPIPRANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJM7982YDS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pexopiprant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pexopiprant (AMG 853) is a small molecule antagonist that exhibits dual activity against two key receptors in the inflammatory cascade: the prostaglandin D2 (PGD2) receptor 2, also known as CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells), and the prostaglandin D2 receptor 1 (DP1). By targeting these receptors, this compound was investigated for its potential to mitigate the inflammatory processes central to allergic diseases such as asthma and allergic rhinitis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, the associated signaling pathways, and a summary of its preclinical and clinical data. Detailed experimental methodologies for key assays used to characterize its activity are also provided to facilitate further research and understanding.

Introduction to this compound and its Therapeutic Rationale

Prostaglandin D2 (PGD2) is a major pro-inflammatory mediator released primarily from activated mast cells in response to allergic stimuli. It exerts its biological effects through two distinct G protein-coupled receptors: DP1 and CRTH2. These two receptors often mediate opposing effects, creating a complex signaling network that drives the multifaceted inflammatory response seen in allergic conditions.

The activation of the CRTH2 receptor, predominantly expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils, is strongly associated with the promotion of type 2 inflammation. This includes processes such as cellular chemotaxis, activation of inflammatory cells, and the release of pro-inflammatory cytokines. Conversely, the DP1 receptor is implicated in a wider range of physiological functions, some of which can be pro-inflammatory, such as vasodilation which can enhance leukocyte extravasation, while others are considered anti-inflammatory.

This compound was developed as a dual antagonist of both CRTH2 and DP1 receptors. The rationale behind this dual antagonism was that simultaneously blocking both PGD2 receptor pathways could offer a more comprehensive and effective blockade of the inflammatory cascade initiated by PGD2 than targeting either receptor alone.[1]

Molecular Targets and Binding Affinity

This compound is a potent antagonist at both the human CRTH2 and DP1 receptors. Its affinity for these receptors has been characterized using radioligand binding assays.

Data Presentation: Binding Characteristics of this compound

| Target Receptor | Parameter | Value | Assay Conditions |

| CRTH2 (DP2) | IC50 | 3 nM | Radioligand displacement assay with [3H]-PGD2 on HEK-293 cells (in buffer) |

| IC50 | 21 nM | Radioligand displacement assay with [3H]-PGD2 on HEK-293 cells (in 50% human plasma) | |

| Kb | 0.2 nM | PGD2-induced down-modulation of CRTH2 on human eosinophils (in whole blood) | |

| DP1 | IC50 | 12 nM | Radioligand displacement assay with [3H]-PGD2 on HEK-293 cells (in buffer) |

| IC50 | 280 nM | Radioligand displacement assay with [3H]-PGD2 on HEK-293 cells (in 50% human plasma) | |

| Kb | 4.7 nM | PGD2-induced cAMP response in platelets (in 80% human whole blood) |

IC50: Half-maximal inhibitory concentration; Kb: Inhibitor constant. Data sourced from "Discovery of AMG 853, a CRTH2 and DP Dual Antagonist".[1]

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by competitively inhibiting the binding of PGD2 to its receptors, thereby blocking the initiation of downstream signaling cascades.

CRTH2 (DP2) Receptor Signaling Pathway

The CRTH2 receptor is coupled to an inhibitory G protein, Gαi. Upon binding of PGD2, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can activate phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. These signaling events culminate in the activation of downstream effectors that promote chemotaxis, cellular activation, and cytokine release. This compound blocks these events by preventing the initial binding of PGD2.

DP1 Receptor Signaling Pathway

In contrast to CRTH2, the DP1 receptor is coupled to a stimulatory G protein, Gαs. PGD2 binding to DP1 activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This increase in cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, mediating physiological responses such as vasodilation and inhibition of platelet aggregation. By blocking this interaction, this compound prevents the PGD2-induced increase in cAMP.

Experimental Protocols

The following sections describe the general methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its target receptor.

-

Objective: To determine the IC50 and subsequently the Ki of this compound for the CRTH2 and DP1 receptors.

-

Cell Line: Human embryonic kidney (HEK-293) cells stably expressing the human CRTH2 or DP1 receptor.

-

Radioligand: [3H]-Prostaglandin D2 ([3H]-PGD2).

-

Procedure:

-

Membrane Preparation: HEK-293 cells expressing the receptor of interest are harvested and homogenized in a lysis buffer. The cell lysate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.

-

Binding Reaction: A fixed concentration of [3H]-PGD2 is incubated with the cell membrane preparation in the presence of varying concentrations of this compound.

-

Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filter is then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]-PGD2 (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This functional assay measures the ability of a compound to block agonist-induced increases in intracellular calcium.

-

Objective: To assess the antagonist activity of this compound at the CRTH2 receptor.

-

Cell Line: A suitable cell line endogenously or recombinantly expressing the CRTH2 receptor (e.g., human eosinophils, Th2 cells, or transfected cell lines).

-

Calcium Indicator Dye: A fluorescent calcium-sensitive dye such as Fura-2 AM or Fluo-4 AM.

-

Procedure:

-

Cell Loading: Cells are loaded with the calcium indicator dye by incubation in a physiological buffer.

-

Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorometric plate reader.

-

Compound Addition: this compound at various concentrations is added to the cells and incubated for a short period.

-

Agonist Stimulation: The cells are then stimulated with a known CRTH2 agonist, such as PGD2.

-

Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is monitored in real-time.

-

Data Analysis: The ability of this compound to inhibit the PGD2-induced calcium mobilization is quantified, and an IC50 value is determined.

-

Eosinophil Chemotaxis Assay

This assay evaluates the effect of a compound on the directed migration of eosinophils towards a chemoattractant.

-

Objective: To determine if this compound can inhibit PGD2-induced eosinophil migration.

-

Cells: Primary human eosinophils isolated from peripheral blood.

-

Apparatus: Boyden chamber or a similar transwell migration system with a porous membrane.

-

Procedure:

-

Chamber Setup: The lower chamber of the transwell is filled with a buffer containing PGD2 as the chemoattractant.

-

Cell Preparation: Isolated eosinophils are pre-incubated with various concentrations of this compound or vehicle control.

-

Cell Addition: The pre-treated eosinophils are placed in the upper chamber of the transwell.

-

Incubation: The chamber is incubated for a period to allow for cell migration through the porous membrane towards the chemoattractant.

-

Quantification of Migration: The number of cells that have migrated to the lower chamber or the underside of the membrane is quantified, typically by cell counting after staining.

-

Data Analysis: The inhibitory effect of this compound on eosinophil migration is calculated, and an IC50 value is determined.

-

Th2 Cytokine Release Assay

This assay measures the effect of a compound on the production and release of cytokines from Th2 cells.

-

Objective: To assess the ability of this compound to inhibit PGD2-stimulated release of Th2 cytokines (e.g., IL-4, IL-5, IL-13).

-

Cells: Isolated human peripheral blood mononuclear cells (PBMCs) or purified CD4+ T cells differentiated into Th2 cells.

-

Procedure:

-

Cell Culture: Cells are cultured in appropriate media.

-

Compound Treatment and Stimulation: Cells are pre-treated with this compound at various concentrations, followed by stimulation with PGD2 and a co-stimulatory signal (e.g., anti-CD3/CD28 antibodies).

-

Incubation: The cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for cytokine production and secretion.

-

Supernatant Collection: The cell culture supernatant is collected.

-

Cytokine Quantification: The concentration of Th2 cytokines in the supernatant is measured using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

-

Data Analysis: The inhibitory effect of this compound on cytokine release is determined, and IC50 values are calculated.

-

Clinical Trial Data

A phase 2, randomized, double-blind, placebo-controlled study (NCT01018550) was conducted to evaluate the efficacy and safety of this compound (AMG 853) in adults with inadequately controlled moderate-to-severe asthma.[2][3]

Asthma Phase 2 Study (NCT01018550)

-

Study Design: Patients were randomized to receive placebo, this compound at doses of 5, 25, or 100 mg twice daily, or 200 mg once daily for 12 weeks as an add-on to their existing inhaled corticosteroid therapy.[2]

-

Primary Endpoint: Change in the total Asthma Control Questionnaire (ACQ) score from baseline to week 12.

-

Key Results:

-

There was no statistically significant difference in the mean change in ACQ scores between any of the this compound groups and the placebo group at 12 weeks.

-

No significant differences were observed for secondary endpoints, including FEV1, symptom scores, rescue medication use, and exacerbations.

-

This compound was generally well-tolerated, with the most common adverse events being asthma, upper respiratory tract infection, and headache.

-

Information on clinical trials of this compound specifically for allergic rhinitis is limited in the public domain.

Conclusion

This compound is a dual antagonist of the CRTH2 and DP1 receptors, designed to inhibit the pro-inflammatory effects of PGD2. Preclinical studies demonstrated its potent binding affinity and functional antagonism at these receptors, leading to the inhibition of key inflammatory processes such as calcium mobilization and eosinophil chemotaxis. However, despite the strong preclinical rationale, a phase 2 clinical trial in patients with moderate-to-severe asthma did not show a significant clinical benefit. This highlights the complexity of translating preclinical findings in inflammatory diseases to clinical efficacy and underscores the need for further research to understand the precise role of the PGD2 pathway in different patient populations and disease phenotypes. This technical guide provides a foundational understanding of the mechanism of action of this compound, which can serve as a valuable resource for researchers in the field of allergy, immunology, and drug development.

References

Pexopiprant: A Technical Guide to its DP2 Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core DP2 receptor antagonist activity of pexopiprant and related molecules. It is designed to furnish researchers, scientists, and drug development professionals with detailed data, experimental methodologies, and a clear understanding of the associated signaling pathways.

Introduction to this compound and the DP2 Receptor

This compound is an orally administered antagonist of the prostaglandin D2 (PGD2) receptor 2, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). The DP2 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in the inflammatory cascade, particularly in allergic diseases such as asthma.[1][2] PGD2, released primarily from mast cells, activates the DP2 receptor on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils.[3] This activation leads to a cascade of events, including cell migration, activation, and the release of pro-inflammatory cytokines, contributing to the pathophysiology of allergic inflammation.[4][5] this compound, by blocking this interaction, aims to mitigate the downstream effects of PGD2-mediated signaling.

Quantitative Pharmacological Data

The following tables summarize the quantitative data for various DP2 receptor antagonists, providing a comparative overview of their potency and activity in different experimental assays. While specific data for this compound is limited in the public domain, the data for structurally and functionally similar compounds like OC000459 and AMG 853 serve as a valuable reference.

Table 1: Binding Affinity of DP2 Receptor Antagonists

| Compound | Receptor | Assay Type | Ki (nM) | Reference |

| This compound | Human DP2 | Radioligand Binding | < 100 | |

| OC000459 | Human recombinant DP2 | Radioligand Binding | 13 | |

| OC000459 | Rat recombinant DP2 | Radioligand Binding | 3 | |

| OC000459 | Human native DP2 (Th2 cells) | Radioligand Binding | 4 | |

| AMG 853 | Human DP2 | Radioligand Displacement | Potent (specific value not provided) |

Table 2: Functional Antagonist Activity of DP2 Receptor Antagonists

| Compound | Assay Type | Cell Type | Stimulus | IC50 (nM) | Reference |

| OC000459 | Calcium Mobilization | CHO cells expressing DP2 | PGD2 | 28 | |

| OC000459 | Chemotaxis | Human Th2 cells | PGD2 | 28 | |

| OC000459 | Cytokine (IL-13) Production | Human Th2 cells | PGD2 | 19 | |

| OC000459 | Eosinophil Shape Change | Isolated human leukocytes | PGD2 | pKB = 7.9 | |

| OC000459 | Eosinophil Shape Change | Human whole blood | PGD2 | pKB = 7.5 | |

| AMG 853 | Functional Assays | Not specified | Not specified | Potent (specific value not provided) |

Key Experimental Protocols

This section outlines the detailed methodologies for the key experiments used to characterize the DP2 receptor antagonist activity of compounds like this compound.

Radioligand Competition Binding Assay

This assay determines the affinity of a test compound for the DP2 receptor by measuring its ability to compete with a radiolabeled ligand.

Protocol:

-

Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human DP2 receptor or from native cells known to express the receptor (e.g., Th2 cells).

-

Incubation: A fixed concentration of a suitable radioligand (e.g., [3H]PGD2) is incubated with the membrane preparation in a binding buffer.

-

Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to the incubation mixture.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a DP2 receptor antagonist to block the increase in intracellular calcium concentration induced by an agonist like PGD2.

Protocol:

-

Cell Culture: Cells expressing the DP2 receptor (e.g., CHO-K1 cells) are cultured in appropriate media.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the test antagonist (e.g., this compound).

-

Agonist Stimulation: The cells are then stimulated with a fixed concentration of a DP2 receptor agonist (e.g., PGD2).

-

Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.

-

Data Analysis: The IC50 value is determined by plotting the inhibition of the calcium response against the concentration of the antagonist.

Eosinophil Chemotaxis Assay

This assay assesses the ability of a DP2 receptor antagonist to inhibit the migration of eosinophils towards a chemoattractant like PGD2.

Protocol:

-

Eosinophil Isolation: Eosinophils are isolated from human peripheral blood.

-

Chemotaxis Chamber Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane is used.

-

Chemoattractant Gradient: The lower chamber is filled with a solution containing a DP2 agonist (e.g., PGD2) to create a chemoattractant gradient.

-

Cell Seeding: The isolated eosinophils, pre-incubated with or without the test antagonist (e.g., this compound), are placed in the upper chamber.

-

Incubation: The chamber is incubated to allow the cells to migrate through the membrane towards the chemoattractant.

-

Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified, often by cell counting or using a fluorescent dye.

-

Data Analysis: The IC50 value for the inhibition of chemotaxis is calculated based on the reduction in cell migration at different antagonist concentrations.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with DP2 receptor activity and its antagonism by this compound.

References

- 1. Discovery of AMG 853, a CRTH2 and DP Dual Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacologic profile of OC000459, a potent, selective, and orally active D prostanoid receptor 2 antagonist that inhibits mast cell-dependent activation of T helper 2 lymphocytes and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemotaxis of bone marrow-derived eosinophils in vivo: A novel method to explore receptor-dependent trafficking in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AMG853, A Bispecific Prostaglandin D2 Receptor 1 and 2 Antagonist, Dampens Basophil Activation and Related Lupus-Like Nephritis Activity in Lyn-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]

Pexopiprant: A Technical Guide to its Chemical Structure, Properties, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pexopiprant (CAS No: 932708-14-0) is a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). It has been investigated for its potential therapeutic effects in inflammatory conditions, particularly asthma. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the intricate signaling pathways associated with this compound's mechanism of action. All quantitative data is presented in structured tables, and key experimental methodologies and signaling cascades are visually represented to facilitate a deeper understanding for researchers and drug development professionals.

Chemical Structure and Properties

This compound is a complex organic molecule with the systematic IUPAC name 2-({2-(difluoromethoxy)-3-[(1S)-1-(4-chlorophenyl)ethyl]phenyl}methoxy)acetic acid. Its chemical identity and key physicochemical properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | 2-({2-(difluoromethoxy)-3-[(1S)-1-(4-chlorophenyl)ethyl]phenyl}methoxy)acetic acid |

| CAS Number | 932708-14-0[1] |

| Molecular Formula | C21H17Cl2F2NO4 |

| InChI Key | LZLJEKKWOIJMSR-UHFFFAOYSA-N |

| SMILES | Clc1ccc(cc1)C(C)c2c(OC(F)F)cccc2OCC(=O)O |

| Property | Value |

| Molecular Weight | 456.27 g/mol |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in DMSO (100 mg/mL) |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month |

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the competitive antagonism of the DP2 receptor. The binding of the natural ligand, PGD2, to the DP2 receptor on various immune cells, including T-helper 2 (Th2) cells, eosinophils, and basophils, triggers a pro-inflammatory cascade. By blocking this interaction, this compound effectively mitigates these downstream effects.

DP2 Receptor Antagonism Signaling Pathway

The DP2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi subunit. Upon activation by PGD2, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP, along with the activation of other downstream effectors, results in calcium mobilization and the activation of pro-inflammatory pathways. This compound, by acting as an antagonist, prevents this signaling cascade from being initiated.

Potential Interaction with 5-HT1A Receptor Signaling

While primarily a DP2 antagonist, some research suggests that compounds with similar structural motifs may interact with other receptors. The 5-HT1A receptor, another GPCR, is involved in a variety of neurological processes. Antagonism of this receptor typically leads to an increase in the firing rate of serotonergic neurons. The relevance of this pathway to this compound's overall pharmacological profile is an area of ongoing investigation.

Experimental Protocols

The characterization of this compound's activity has been established through a variety of in vitro and in vivo experimental protocols.

Radioligand Binding Assays

To determine the binding affinity of this compound for the DP2 receptor, competitive radioligand binding assays are typically employed.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human DP2 receptor are prepared from a suitable cell line (e.g., CHO or HEK293 cells).

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4, is used.

-

Radioligand: A radiolabeled DP2 agonist, such as [3H]PGD2, is used.

-

Competition: Increasing concentrations of this compound are incubated with the cell membranes and a fixed concentration of the radioligand.

-

Incubation: The mixture is incubated to allow for binding equilibrium to be reached.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Quantitative Data

The following tables summarize key quantitative data for this compound.

| Parameter | Value | Assay |

| Ki (DP2 Receptor) | < 100 nM | Radioligand Binding Assay |

Further quantitative data from pharmacokinetic and clinical studies are currently being compiled and will be included in future revisions of this document.

Conclusion

This compound is a well-characterized, potent, and selective DP2 receptor antagonist. Its mechanism of action, centered on the inhibition of the PGD2-mediated pro-inflammatory cascade, has been elucidated through various in vitro studies. The provided data and experimental outlines offer a solid foundation for researchers and drug development professionals working with this compound and in the broader field of inflammatory disease therapeutics. Further investigations into its clinical efficacy and potential off-target effects will continue to refine our understanding of this compound's therapeutic potential.

References

An In-depth Technical Guide to the Synthesis Pathway and Derivatives of Pexopiprant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pexopiprant, a potent and selective antagonist of the prostaglandin D2 receptor 2 (DP2 or CRTH2), has been a subject of significant interest in the development of treatments for allergic inflammation, particularly asthma. This technical guide provides a comprehensive overview of the plausible synthesis pathway of this compound, based on established chemical principles and related literature. It further explores potential derivatives of this compound, drawing insights from the structure-activity relationships (SAR) of other known DP2 receptor antagonists. Detailed experimental protocols for key synthetic transformations, quantitative data, and pathway visualizations are presented to aid researchers in the fields of medicinal chemistry and drug development.

Introduction to this compound

This compound, chemically known as 2-(4-(2-((5-fluoro-2,3-dihydrobenzofuran-7-yl)carbonyl)amino)ethyl)piperazin-1-yl)-N-methylacetamide, is a small molecule inhibitor of the DP2 receptor. The activation of the DP2 receptor by its natural ligand, prostaglandin D2 (PGD2), plays a crucial role in the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes, which are key cellular mediators in allergic inflammatory responses. By blocking this interaction, this compound can potentially mitigate the inflammatory cascade associated with conditions like asthma and allergic rhinitis.

Plausible Synthesis Pathway of this compound

Synthesis of Key Intermediates

2.1.1. Synthesis of 5-fluoro-2,3-dihydrobenzofuran-7-carboxylic acid (Intermediate A)

The synthesis of this crucial benzofuran moiety can be envisioned starting from commercially available materials, likely involving cyclization and functional group manipulations. A plausible route is outlined below:

Caption: Plausible synthetic route for Intermediate A.

Experimental Protocol for a similar transformation (Synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid):

A reported synthesis of a similar compound involves the cyclization of a substituted phenol, followed by chlorination and hydrolysis. For the synthesis of Intermediate A, one could start with a suitable fluorinated phenol and introduce the carboxylic acid functionality at the 7-position through methods like Vilsmeier-Haack formylation followed by oxidation, or direct carboxylation using a strong base and carbon dioxide.

2.1.2. Synthesis of N-methyl-2-(4-(2-aminoethyl)piperazin-1-yl)acetamide (Intermediate B)

This piperazine-containing intermediate can be assembled in a stepwise manner, starting from piperazine.

Caption: A potential synthetic pathway for Intermediate B.

Experimental Protocol for a similar transformation (N-acetylation of piperazine):

The selective mono-N-acetylation of piperazine can be challenging. A common strategy involves using a protecting group on one of the nitrogen atoms, followed by acylation and deprotection. Alternatively, direct acetylation under controlled conditions can be employed. For the synthesis of the N-methyl acetamide moiety, a two-step process involving chloroacetylation followed by nucleophilic substitution with methylamine is a standard procedure.

Final Assembly of this compound

The final step in the synthesis of this compound is the amide bond formation between the carboxylic acid of Intermediate A and the primary amine of Intermediate B.

Caption: Final amide coupling step to yield this compound.

Experimental Protocol for Amide Coupling:

To a solution of 5-fluoro-2,3-dihydrobenzofuran-7-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), is added a coupling agent such as HATU (1.1 eq), HOBt (1.1 eq), and EDC (1.1 eq), along with a tertiary amine base like diisopropylethylamine (DIPEA) (2.0 eq). The mixture is stirred at room temperature for 30 minutes. Then, N-methyl-2-(4-(2-aminoethyl)piperazin-1-yl)acetamide (1.0 eq) is added, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction mixture is then worked up by washing with aqueous solutions to remove excess reagents and byproducts, followed by drying of the organic layer and purification of the crude product by column chromatography or recrystallization to afford this compound.

Quantitative Data

Due to the proprietary nature of drug development, specific quantitative data for the synthesis of this compound is not publicly available. However, for the key transformations involved, typical yields and reaction conditions can be inferred from the literature on similar reactions.

| Step | Reaction Type | Reagents & Conditions | Typical Yield (%) |

| Intermediate A Synthesis | |||

| A1 | Cyclization | Varies based on starting material | 60-80 |

| A2 | Formylation/Acylation | e.g., Vilsmeier-Haack, Friedel-Crafts | 70-90 |

| A3 | Oxidation | e.g., KMnO4, Jones oxidation | 50-70 |

| Intermediate B Synthesis | |||

| B1 | N-Boc Protection | Boc2O, base | >95 |

| B2-B5 | Amine Synthesis | Multi-step | 40-60 (overall) |

| B6 | N-Acetylation | Chloroacetyl chloride, base | 80-95 |

| B7 | N-Methylation | Methylamine | 70-90 |

| B8 | Deprotection | TFA or HCl in dioxane | >90 |

| Final Coupling | |||

| C1 | Amide Coupling | HATU, HOBt, EDC, DIPEA | 70-90 |

This compound Derivatives and Structure-Activity Relationship (SAR)

The development of this compound derivatives aims to improve its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. Based on the SAR of other DP2 antagonists, several modifications to the this compound scaffold can be proposed.

Modifications of the Benzofuran Moiety

The 5-fluoro substituent is likely important for binding. Modifications at other positions of the benzofuran ring could be explored.

-

Substitution at the 2 and 3 positions: Introducing small alkyl or alkoxy groups could probe the steric and electronic requirements of the binding pocket.

-

Replacement of the dihydrobenzofuran ring: Bioisosteric replacement with other heterocyclic systems such as benzothiophene, indole, or quinoline could lead to novel derivatives with altered properties.

Modifications of the Piperazine Core

The piperazine ring acts as a central scaffold.

-

Ring expansion or contraction: Replacing the piperazine with a homopiperazine or a smaller cyclic diamine could impact the conformation and binding affinity.

-

Substitution on the piperazine ring: Introducing substituents on the carbon atoms of the piperazine ring could introduce chirality and potentially enhance selectivity.

Modifications of the Acetamide Side Chain

The N-methylacetamide group is likely involved in key interactions with the receptor.

-

Variation of the N-alkyl group: Replacing the methyl group with other small alkyl groups (ethyl, propyl) or a cyclopropyl group could fine-tune the binding affinity.

-

Replacement of the acetamide: Introducing other small, neutral, or weakly basic functional groups could explore alternative hydrogen bonding interactions.

Caption: Conceptual diagram of potential this compound derivatives.

Conclusion

This technical guide has provided a detailed, albeit plausible, synthetic pathway for the DP2 receptor antagonist this compound, based on established synthetic methodologies. The guide also outlines key areas for the exploration of novel derivatives to improve upon the existing scaffold. The provided experimental frameworks and visualizations are intended to serve as a valuable resource for researchers engaged in the synthesis and development of new anti-inflammatory agents targeting the DP2 receptor. Further research and publication of detailed synthetic procedures will be invaluable to the scientific community.

Fevipiprant: A Technical Overview of In Vitro and In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fevipiprant (QAW039) is an orally administered, selective antagonist of the prostaglandin D2 (PGD2) receptor 2, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2).[1][2] The DP2 receptor is a key player in the inflammatory cascade associated with allergic diseases, particularly asthma.[2] Prostaglandin D2, primarily released by mast cells, activates the DP2 receptor on various immune cells, including T helper 2 (Th2) cells, type 2 innate lymphoid cells (ILC2s), and eosinophils, leading to their recruitment, activation, and the subsequent release of pro-inflammatory cytokines.[1][3] By blocking this interaction, Fevipiprant was developed as a potential non-steroidal therapy for asthma. This technical guide provides a comprehensive overview of the pivotal in vitro and in vivo studies that have characterized the pharmacology of Fevipiprant.

Mechanism of Action

Fevipiprant acts as a potent and reversible competitive antagonist at the DP2 receptor. This targeted action inhibits the downstream signaling pathways initiated by PGD2 binding. The binding of PGD2 to the DP2 receptor on inflammatory cells triggers a cascade of events, including the activation of G-proteins, leading to increased intracellular calcium and inhibition of cyclic adenosine monophosphate (cAMP) production. This signaling culminates in cellular responses such as chemotaxis, degranulation, and the production of type 2 cytokines like interleukin-4 (IL-4), IL-5, and IL-13. Fevipiprant directly competes with PGD2 for binding to the DP2 receptor, thereby preventing these pro-inflammatory responses.

Figure 1: Fevipiprant's Mechanism of Action at the DP2 Receptor.

In Vitro Studies

A comprehensive series of in vitro assays were conducted to determine the binding affinity and functional activity of Fevipiprant at the DP2 receptor.

Quantitative Data from In Vitro Assays

| Assay Type | Target | Species | Value | Reference |

| Binding Affinity | ||||

| Radioligand Binding (Kd) | DP2 Receptor | Human | 1.1 nM | |

| Radioligand Binding (Ki) | DP2 Receptor | Murine | 5.2 ± 0.7 nM | |

| Functional Activity | ||||

| Eosinophil Shape Change (IC50) | DP2 Receptor | Human | 0.44 nM | |

| GTP-γS Binding (IC50) | DP2 Receptor | Murine | 25 ± 0 nM | |

| Tc2 Cell Migration (IC50) | DP2 Receptor | Human | 9.9 nM | |

| Tc2 Cytokine Production (IL-4, IL-5, IL-13) (IC50) | DP2 Receptor | Human | 3.5 - 17.8 nM |

Key Experimental Protocols

1. Radioligand Binding Assay (for Ki/Kd Determination)

-

Objective: To determine the binding affinity of Fevipiprant to the DP2 receptor.

-

Methodology: A competitive radioligand binding assay is performed using cell membranes from Chinese Hamster Ovary (CHO) cells stably transfected with the human or murine DP2 receptor.

-

Membrane Preparation: CHO cells expressing the DP2 receptor are harvested and homogenized to prepare a crude membrane fraction.

-

Assay Components: The assay mixture typically includes the cell membrane preparation, a radiolabeled ligand that binds to the DP2 receptor (e.g., [3H]-PGD2), and varying concentrations of unlabeled Fevipiprant.

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of Fevipiprant that inhibits 50% of the specific binding of the radioligand (IC50). The Ki or Kd value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

2. Eosinophil Shape Change Assay (for Functional IC50 Determination)

-

Objective: To assess the functional potency of Fevipiprant in inhibiting PGD2-induced eosinophil activation.

-

Methodology: This assay measures the morphological changes in eosinophils upon activation, which is a hallmark of their response to chemoattractants.

-

Eosinophil Isolation: Eosinophils are isolated from human peripheral blood.

-

Pre-incubation: The isolated eosinophils are pre-incubated with varying concentrations of Fevipiprant.

-

Stimulation: The cells are then stimulated with a fixed concentration of PGD2 to induce a shape change from a round to a polarized morphology.

-

Fixation and Analysis: The reaction is stopped by adding a fixative, and the percentage of cells that have undergone a shape change is determined, often by flow cytometry or microscopy.

-

Data Analysis: The IC50 value is calculated as the concentration of Fevipiprant that inhibits 50% of the PGD2-induced eosinophil shape change.

-

3. GTP-γS Binding Assay (for Functional Antagonism)

-

Objective: To confirm the antagonistic activity of Fevipiprant by measuring its effect on G-protein activation.

-

Methodology: This functional assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTP-γS, to G-proteins upon receptor activation.

-

Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the DP2 receptor are used.

-

Assay Components: The assay mixture contains the cell membranes, the DP2 receptor agonist (e.g., PGD2), varying concentrations of Fevipiprant, and [35S]GTP-γS.

-

Incubation: The mixture is incubated to allow for agonist-induced G-protein activation and subsequent [35S]GTP-γS binding.

-

Separation and Quantification: The amount of [35S]GTP-γS bound to the G-proteins is quantified, typically after separation by filtration.

-

Data Analysis: The ability of Fevipiprant to inhibit the agonist-stimulated increase in [35S]GTP-γS binding is measured to determine its IC50 value.

-

Figure 2: Representative Preclinical and Clinical Development Workflow for a DP2 Antagonist.

In Vivo Studies

The efficacy and pharmacokinetic profile of Fevipiprant were evaluated in both preclinical animal models and human clinical trials.

Preclinical In Vivo Studies

The primary preclinical model used to evaluate the anti-inflammatory effects of Fevipiprant in the context of asthma is the ovalbumin (OVA)-induced allergic airway inflammation model in mice.

1. Ovalbumin-Induced Allergic Airway Inflammation Mouse Model

-

Objective: To assess the in vivo efficacy of Fevipiprant in a model that mimics key features of allergic asthma.

-

Methodology:

-

Sensitization: Mice are sensitized to the allergen ovalbumin, typically through intraperitoneal injections of OVA mixed with an adjuvant like aluminum hydroxide (alum). This primes the immune system to mount an allergic response upon subsequent exposure to the allergen.

-

Challenge: After the sensitization period, the mice are challenged with aerosolized OVA directly into the airways to induce an inflammatory response in the lungs.

-

Treatment: Fevipiprant is administered to the mice, usually orally, at various doses before or during the challenge phase.

-

Endpoint Analysis: Key endpoints are measured to assess the extent of airway inflammation and hyperresponsiveness. These include:

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to quantify the number and type of inflammatory cells, particularly eosinophils.

-

Lung Histology: Examination of lung tissue sections to assess for inflammatory cell infiltration and mucus production.

-

Airway Hyperresponsiveness (AHR): Measurement of the lung's response to bronchoconstrictors like methacholine.

-

Cytokine Levels: Measurement of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid or lung tissue.

-

-

In a murine model of polyI:C potentiated ovalbumin-induced pulmonary eosinophilia, Fevipiprant demonstrated a significant dose-dependent inhibition of eosinophils in the bronchoalveolar lavage fluid, with an approximate ED50 of 1 mg/kg.

Clinical Studies (Human Trials)

Fevipiprant has undergone extensive clinical development, including Phase I, II, and III trials in patients with asthma.

Pharmacokinetics in Humans

Phase I studies in healthy volunteers established the pharmacokinetic profile of Fevipiprant.

| Parameter | Value | Condition | Reference |

| Time to Peak Concentration (Tmax) | 1 - 3 hours | Single and multiple doses | |

| Terminal Half-life (t1/2) | ~20 hours | Single dose | |

| Accumulation | < 2-fold | Multiple doses | |

| Food Effect | Minimal | Single 500 mg dose | |

| Elimination | Renal excretion (≤30%) and hepatic glucuronidation |

Clinical Efficacy in Asthma

Phase II studies showed promising results, particularly in patients with eosinophilic asthma. In a study of patients with moderate-to-severe persistent asthma and sputum eosinophilia, Fevipiprant (225 mg twice daily for 12 weeks) resulted in a significant 3.5-fold greater decrease in sputum eosinophilia compared to placebo. Specifically, the geometric mean sputum eosinophil percentage decreased from 5.4% to 1.1% in the Fevipiprant group, while the placebo group saw a reduction from 4.6% to 3.9%.

However, the subsequent large-scale Phase III trials (LUSTER-1 and LUSTER-2) did not meet their primary endpoint of a clinically relevant reduction in the rate of moderate-to-severe asthma exacerbations compared to placebo over a 52-week period, for either the 150 mg or 450 mg doses. These results led to the discontinuation of Fevipiprant's development for asthma.

Summary and Conclusion

Fevipiprant is a potent and selective antagonist of the DP2 receptor, demonstrating high affinity and functional antagonism in a range of in vitro assays. It effectively inhibits the activation and migration of key inflammatory cells involved in the pathophysiology of asthma. In vivo preclinical studies in mouse models of allergic airway inflammation supported its anti-inflammatory potential. Early-phase clinical trials showed a reduction in airway eosinophilia, a key biomarker in asthma. However, despite these promising early results, Fevipiprant failed to demonstrate a significant clinical benefit in reducing asthma exacerbations in large-scale Phase III trials. While the development of Fevipiprant for asthma has been halted, the extensive in vitro and in vivo data generated provide valuable insights into the role of the PGD2-DP2 pathway in allergic inflammation and will continue to inform future drug discovery efforts in this area.

References

- 1. Spotlight on fevipiprant and its potential in the treatment of asthma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pharmacology of the prostaglandin D2 receptor 2 (DP2) receptor antagonist, fevipiprant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CRTh2 Antagonism in Asthma and Allergic Inflammation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness and variable airflow obstruction. A key driver of asthma pathogenesis, particularly in a significant subset of patients, is type 2 (T2) inflammation, orchestrated by T helper 2 (Th2) cells, type 2 innate lymphoid cells (ILC2s), eosinophils, and basophils. A central signaling pathway in this inflammatory cascade involves prostaglandin D2 (PGD2) and its receptor, the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2), also known as DP2. This technical guide provides an in-depth overview of the therapeutic strategy of CRTh2 antagonism, with a focus on the investigational drug fevipiprant, for the treatment of asthma and allergic inflammation.

The PGD2-CRTh2 Signaling Axis in Allergic Inflammation

Prostaglandin D2 is a major pro-inflammatory mediator released predominantly by activated mast cells upon allergen exposure. Its biological effects are mediated through two distinct G protein-coupled receptors: the DP1 receptor and CRTh2. While DP1 activation can have some anti-inflammatory effects, the binding of PGD2 to CRTh2 on the surface of key immune cells triggers a cascade of pro-inflammatory events that are central to the pathophysiology of asthma.

Activation of CRTh2, a Gαi-coupled receptor, leads to several downstream effects, including a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium concentration. This signaling cascade promotes the chemotaxis, activation, and survival of eosinophils, basophils, Th2 cells, and ILC2s. These activated cells then release a plethora of inflammatory mediators, including type 2 cytokines such as interleukin-4 (IL-4), IL-5, and IL-13, which further perpetuate the inflammatory response, leading to airway hyperresponsiveness, mucus hypersecretion, and airway remodeling.

Quantitative Data from Clinical Trials of CRTh2 Antagonists

Numerous clinical trials have evaluated the efficacy and safety of CRTh2 antagonists in patients with asthma. The following tables summarize key quantitative data from studies on fevipiprant and other CRTh2 antagonists.

Table 1: Efficacy of Fevipiprant in Patients with Asthma

| Trial/Study | Patient Population | Treatment | Primary Endpoint | Result | Reference |

| Phase II (Gonem et al.) | Moderate-to-severe persistent asthma with sputum eosinophilia (≥2%) | Fevipiprant 225 mg twice daily for 12 weeks | Change in sputum eosinophil percentage | Reduction from 5.4% to 1.1% (p<0.001 vs. placebo) | [1] |

| Phase IIb (NCT01437735) | Allergic asthma uncontrolled on low-dose ICS | Fevipiprant (various doses) for 12 weeks | Change in pre-dose FEV1 | Statistically significant improvement (maximum difference to placebo of 0.112 L) | [2][3] |

| LUSTER-1 (NCT02555683) | Severe asthma | Fevipiprant 150 mg or 450 mg daily for 52 weeks | Annualized rate of moderate to severe exacerbations | Not statistically significant, but modest reduction with 450 mg dose | [4] |

| LUSTER-2 (NCT02563067) | Severe asthma | Fevipiprant 150 mg or 450 mg daily for 52 weeks | Annualized rate of moderate to severe exacerbations | Not statistically significant, but modest reduction with 450 mg dose | [4] |

Table 2: Efficacy of Other CRTh2 Antagonists in Asthma

| Drug | Patient Population | Treatment | Key Finding | Reference |

| Timapiprant (OC000459) | Severe eosinophilic asthma | 50 mg daily for 12 weeks | Reduction in sputum eosinophil count (not statistically significant) | |

| AZD1981 | Uncontrolled asthma despite ICS | 50, 400, or 1000 mg twice daily for 4 weeks | Significant improvements in ACQ-5 scores |

Experimental Protocols

A comprehensive understanding of the research behind CRTh2 antagonists requires a detailed look at the experimental methodologies employed in both preclinical and clinical studies.

Preclinical Models of Allergic Airway Inflammation

Ovalbumin (OVA)-Induced Mouse Model of Asthma

-

Objective: To evaluate the in vivo efficacy of CRTh2 antagonists in a model of allergic airway inflammation.

-

Methodology:

-

Sensitization: BALB/c mice are sensitized by intraperitoneal injections of ovalbumin (e.g., 20 µg) emulsified in aluminum hydroxide (alum) on days 0 and 14.

-

Challenge: Mice are challenged with aerosolized OVA (e.g., 1% in saline) for a set duration (e.g., 30 minutes) on multiple consecutive days (e.g., days 21, 22, and 23).

-

Treatment: The CRTh2 antagonist or vehicle is administered, often orally, prior to each OVA challenge.

-

Outcome Measures: 24 to 48 hours after the final challenge, various parameters are assessed, including:

-

Airway Hyperresponsiveness (AHR): Measured by methacholine challenge using techniques like whole-body plethysmography.

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: Differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) and cytokine levels (IL-4, IL-5, IL-13) are determined.

-

Lung Histology: Lung tissue is sectioned and stained (e.g., with Hematoxylin and Eosin for inflammation, Periodic acid-Schiff for mucus production) to assess airway inflammation and remodeling.

-

Serum IgE Levels: Allergen-specific IgE levels are measured by ELISA.

-

-

References

- 1. Spotlight on fevipiprant and its potential in the treatment of asthma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, Safety, and Tolerability of Fevipiprant (QAW039), a Novel CRTh2 Receptor Antagonist: Results From 2 Randomized, Phase 1, Placebo‐Controlled Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A small molecule CRTH2 antagonist inhibits FITC-induced allergic cutaneous inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Pexopiprant's Role in Prostaglandin D2 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin D2 (PGD2) is a critical lipid mediator implicated in the pathophysiology of allergic inflammation, particularly in diseases such as asthma and allergic rhinitis. Its biological effects are primarily mediated through two G protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. Pexopiprant (AMG 853) is a potent, orally bioavailable small molecule that acts as a dual antagonist of both CRTH2 and DP receptors. This technical guide provides an in-depth overview of the role of this compound within the PGD2 signaling pathway, summarizing key preclinical and clinical data, and detailing the experimental protocols used for its characterization.

The Prostaglandin D2 Signaling Pathway

PGD2 is predominantly produced by mast cells upon allergen stimulation and plays a central role in orchestrating the allergic inflammatory cascade.[1] It exerts its diverse effects by binding to two distinct receptors, DP1 and CRTH2, which often have opposing functions.

-

CRTH2 (DP2) Receptor: The CRTH2 receptor is a Gαi-coupled receptor expressed on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils.[2] Activation of CRTH2 by PGD2 leads to a decrease in intracellular cyclic AMP (cAMP) and an increase in intracellular calcium, promoting a pro-inflammatory response.[2] This includes:

-

Chemotaxis: Recruitment of Th2 cells, eosinophils, and basophils to the site of inflammation.

-

Cell Activation: Degranulation of eosinophils and basophils, releasing further inflammatory mediators.

-

Cytokine Production: Enhanced production of Th2 cytokines such as interleukin-4 (IL-4), IL-5, and IL-13, which perpetuate the allergic response.

-

-

DP1 Receptor: The DP1 receptor is a Gαs-coupled receptor. Its activation by PGD2 leads to an increase in intracellular cAMP, which generally results in anti-inflammatory and vasorelaxant effects.

The dual and often opposing roles of these two receptors make the PGD2 signaling pathway a complex but attractive target for therapeutic intervention in allergic diseases.

Signaling Pathway Diagram

This compound (AMG 853): A Dual CRTH2/DP Antagonist

This compound was developed as a potent and selective dual antagonist of both the CRTH2 and DP receptors.[3] The rationale for dual antagonism is to provide a more comprehensive blockade of PGD2-mediated effects than targeting either receptor alone.

Quantitative Data for this compound

The following tables summarize the available quantitative data for this compound's in vitro and in vivo activity, as well as clinical trial outcomes.

Table 1: In Vitro Activity of this compound (AMG 853)

| Assay | Receptor | Species | Cell Line | Parameter | Value | Reference |

| Radioligand Displacement | CRTH2 | Human | HEK 293 | IC50 (in 50% human plasma) | 21 nM | [4] |

| Radioligand Displacement | DP | Human | HEK 293 | IC50 (in 50% human plasma) | 280 nM | |

| Human Whole Blood Functional Assay | CRTH2 | Human | Whole Blood | Kb | 8 nM | |

| Human Whole Blood Functional Assay | DP | Human | Whole Blood | Kb | 35 nM |

Table 2: Preclinical In Vivo Activity of this compound (AMG 853)

| Animal Model | Species | Endpoint | Effect of this compound | Reference |

| PGD2-induced Airway Constriction | Guinea Pig | Inhibition of Penh (enhanced pause) | Dose-dependent inhibition |

Table 3: Phase II Clinical Trial Outcomes in Moderate-to-Severe Asthma (12 weeks)

| Treatment Group | N | Change from Baseline in Asthma Control Questionnaire (ACQ) Score | Reference |

| Placebo | 79 | -0.492 | |

| This compound (5 mg BID) | ~80 | -0.444 | |

| This compound (25 mg BID) | ~80 | -0.555 | |

| This compound (100 mg BID) | ~80 | -0.472 | |

| This compound (200 mg QD) | ~77 | -0.531 | |

| Note: No significant differences were observed between any of the this compound groups and placebo for the primary endpoint (change in ACQ score) or secondary endpoints including FEV1, symptom scores, and exacerbation rates. |

Experimental Protocols

The characterization of this compound involved a series of standard and specialized in vitro and in vivo assays. The general methodologies for the key experiments are detailed below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its target receptor.

Objective: To measure the IC50 and subsequently calculate the Ki of this compound for the CRTH2 and DP receptors.

General Protocol:

-

Membrane Preparation: HEK-293 cells stably expressing either human CRTH2 or DP receptors are cultured and harvested. The cells are lysed, and the cell membranes containing the receptors are isolated by centrifugation.

-

Binding Reaction: The cell membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled ligand (e.g., [3H]-PGD2) and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Eosinophil Shape Change Assay

This functional assay measures the ability of a compound to inhibit agonist-induced activation of eosinophils.

Objective: To determine the functional antagonist potency of this compound in blocking PGD2-induced eosinophil shape change.

General Protocol:

-

Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of healthy or atopic donors using density gradient centrifugation and negative selection techniques.

-

Compound Incubation: The isolated eosinophils are pre-incubated with varying concentrations of this compound or vehicle control.

-

Agonist Stimulation: The cells are then stimulated with a fixed concentration of PGD2 or a selective CRTH2 agonist.

-

Fixation: After a short incubation period, the cells are fixed with a paraformaldehyde solution to preserve their morphology.

-

Flow Cytometry Analysis: The change in cell shape is quantified by measuring the forward scatter (FSC) of the cells using a flow cytometer. Activated, elongated eosinophils will have a higher FSC than resting, spherical cells.

-

Data Analysis: The concentration of this compound that inhibits 50% of the PGD2-induced shape change (IC50) is calculated.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon receptor activation, a key downstream event in Gαq/i-coupled receptor signaling.

Objective: To assess the ability of this compound to block PGD2-induced calcium flux in CRTH2-expressing cells.

General Protocol:

-

Cell Preparation: HEK-293 cells expressing the CRTH2 receptor are seeded into a microplate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which increases its fluorescence intensity upon binding to calcium.

-

Compound Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR). Varying concentrations of this compound are added to the wells.

-

Agonist Injection and Measurement: After a short pre-incubation with the antagonist, a fixed concentration of PGD2 is injected into the wells, and the fluorescence intensity is measured in real-time.

-

Data Analysis: The increase in fluorescence upon agonist addition reflects the increase in intracellular calcium. The inhibitory effect of this compound is determined by measuring the reduction in the agonist-induced fluorescence signal. The IC50 value is calculated from the concentration-response curve.

Experimental Workflow Diagram

Discussion and Future Perspectives

This compound demonstrated potent dual antagonism of the CRTH2 and DP receptors in preclinical studies. In a guinea pig model of PGD2-induced airway constriction, this compound showed dose-dependent inhibition, suggesting potential efficacy in asthma. However, a Phase II clinical trial in patients with moderate-to-severe asthma did not show a significant improvement in asthma control, lung function, or other clinical endpoints compared to placebo.

The discrepancy between the promising preclinical data and the disappointing clinical trial results highlights the complexity of translating findings from animal models to human disease. Several factors could contribute to this, including differences in the role of the PGD2 pathway in the specific patient population studied, the choice of clinical endpoints, or the dosing regimen.

Despite the clinical trial outcomes for this compound in asthma, the PGD2/CRTH2 pathway remains a compelling target for allergic and inflammatory diseases. The development of other CRTH2 antagonists continues, with some showing more promising results in specific patient populations, such as those with eosinophilic asthma. Future research may focus on identifying patient subgroups who are most likely to respond to CRTH2-targeted therapies, potentially through the use of biomarkers. The development of inhaled CRTH2 antagonists could also offer a more targeted approach with fewer systemic side effects.

Conclusion

This compound is a well-characterized dual antagonist of the PGD2 receptors CRTH2 and DP. While it demonstrated potent activity in preclinical models, it failed to show significant efficacy in a broad population of patients with moderate-to-severe asthma. This underscores the challenges in the clinical development of drugs targeting complex inflammatory pathways. Nevertheless, the extensive research on this compound and other CRTH2 antagonists has significantly advanced our understanding of the role of PGD2 in allergic inflammation and continues to inform the development of novel therapies for asthma and other allergic diseases.

References

- 1. Recent Studies and Prospects of Biologics in Allergic Rhinitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of dupilumab in perennial allergic rhinitis and comorbid asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety and efficacy of the prostaglandin D2 receptor antagonist AMG 853 in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The guinea pig as an animal model for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Pexopiprant: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pexopiprant (AMG 853) is a potent, orally bioavailable small molecule that acts as a dual antagonist of the prostaglandin D2 (PGD2) receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2). The rationale for developing a dual antagonist was based on the central role of PGD2 in mediating allergic inflammatory responses, with the hypothesis that blocking both of its receptors would provide a more comprehensive therapeutic effect in diseases like asthma. This technical guide details the discovery, preclinical development, and clinical evaluation of this compound, providing insights into its pharmacological profile, experimental methodologies, and the outcomes of its clinical investigation. While showing promise in preclinical studies, this compound ultimately did not demonstrate efficacy in improving asthma symptoms or lung function in a Phase II clinical trial, highlighting the complexities of translating preclinical findings in this therapeutic area.

Introduction: The Rationale for DP1/DP2 Receptor Antagonism

Prostaglandin D2 (PGD2) is a major eicosanoid mediator released primarily from mast cells upon allergic stimulation. It exerts its biological effects through two distinct G protein-coupled receptors: the DP1 receptor and the DP2 receptor (CRTH2)[1]. The activation of these receptors orchestrates a cascade of inflammatory events central to the pathophysiology of allergic diseases such as asthma and allergic rhinitis.

-

DP1 Receptor: Activation of the DP1 receptor is primarily associated with vasodilation and has been implicated in the regulation of immune responses.

-

DP2 Receptor (CRTH2): The DP2 receptor is expressed on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils. Its activation promotes the chemotaxis and activation of these cells, leading to the release of pro-inflammatory cytokines and the amplification of the allergic inflammatory cascade.

Given the complementary roles of these two receptors in the allergic response, the development of a dual antagonist was pursued with the expectation of a more profound therapeutic benefit than targeting either receptor alone[1]. This compound was identified as a potent dual antagonist of both DP1 and DP2 receptors.

Discovery and Preclinical Development

Lead Optimization and Chemical Synthesis

This compound, chemically known as 2-(4-(4-(tert-butylcarbamoyl)-2-(2-chloro-4-cyclopropylphenyl sulfonamido)phenoxy)-5-chloro-2-fluorophenyl)acetic acid, was discovered through the optimization of a series of phenylacetic acid derivatives[1]. The lead compound, AMG 009, showed high affinity for the DP2 receptor but moderate affinity for the DP1 receptor. The optimization process focused on improving the potency for the DP1 receptor while maintaining the high affinity for the DP2 receptor[1].

A general synthetic scheme for this compound and related compounds is outlined below. The synthesis involves the reaction of a substituted nitrobenzoyl chloride with an appropriate amine, followed by displacement with a hydroxyphenylacetic acid derivative, reduction of the nitro group, and subsequent sulfonylation and ester hydrolysis[1].

General Synthetic Scheme for this compound (AMG 853)

Caption: High-level synthetic route to this compound.

In Vitro Pharmacology

The potency of this compound was evaluated through in vitro binding and functional assays.

| Assay Type | Receptor | Species | Cell Line | IC50 (nM) |

| Radioligand Binding | DP2 (CRTH2) | Human | HEK-293 | 8 |

| Radioligand Binding | DP1 | Human | HEK-293 | 35 |

| PGD2-induced cAMP response | Platelets | Human | - | - |

| PGD2-induced granulocyte modulation | Whole Blood | Human | - | - |

| Data sourced from Tocris Bioscience and Liu et al., 2010 |

Radioligand Binding Assay (General Protocol): A competitive radioligand binding assay was utilized to determine the affinity of this compound for the human DP1 and DP2 receptors. The general protocol involved the use of HEK-293 cells stably expressing either the human DP1 or DP2 receptor.

-

Radioligand: [3H]-PGD2 was used as the radioligand.

-

Assay Principle: The assay measures the ability of increasing concentrations of this compound to displace the binding of a fixed concentration of [3H]-PGD2 to the receptors.

-

Procedure (General Steps):

-

HEK-293 cell membranes expressing the target receptor were prepared.

-

Membranes were incubated with [3H]-PGD2 and varying concentrations of this compound in a suitable buffer.

-

The reaction was allowed to reach equilibrium.

-

Bound and free radioligand were separated via filtration.

-

The amount of bound radioactivity was quantified using scintillation counting.

-

-

Data Analysis: IC50 values were calculated by non-linear regression analysis of the competition binding curves.

Note: Specific details regarding buffer composition, incubation times, and protein concentrations were not available in the reviewed literature.

Functional Assays (General Description): Functional assays were conducted to assess the antagonist activity of this compound. These included measuring the inhibition of PGD2-induced cAMP response in human platelets and PGD2-induced down-modulation of CRTH2 on granulocytes in human whole blood.

Note: Detailed protocols for these functional assays were not available in the reviewed literature.

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated in rats and cynomolgus monkeys.

| Species | Dose (mg/kg) | Route | T1/2 (h) | CL (mL/min/kg) | Vss (L/kg) | F (%) |

| Rat | 0.5 | IV | 1.9 | 13 | 1.6 | - |

| Rat | 2 | PO | - | - | - | 77 |

| Cynomolgus Monkey | 0.5 | IV | 3.3 | 4.8 | 1.3 | - |

| Cynomolgus Monkey | 2 | PO | - | - | - | 83 |

| Data sourced from Liu et al., 2010 |

Preclinical efficacy studies for DP2 receptor antagonists often utilize animal models of allergic asthma, such as the ovalbumin-sensitized rat model. In these models, animals are sensitized to an allergen (e.g., ovalbumin) and subsequently challenged to induce an asthma-like phenotype characterized by airway inflammation, mucus hypersecretion, and airway hyperresponsiveness. The efficacy of the test compound is then evaluated by its ability to mitigate these inflammatory responses. This compound was shown to inhibit PGD2-induced airway constriction in vivo.

Note: Specific details of the preclinical efficacy studies for this compound were not available in the reviewed literature.

Clinical Development

This compound advanced into clinical development for the treatment of asthma.

Phase I Clinical Trials

Phase I studies are typically conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetic profile of a new drug candidate. While it is documented that this compound was administered to healthy human subjects, detailed pharmacokinetic data from these Phase I studies were not available in the reviewed literature.

Phase II Clinical Trial (NCT00713083)

A Phase II, multicenter, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of this compound in adults with inadequately controlled, moderate-to-severe asthma.

-

Population: Adults with moderate-to-severe asthma who remained symptomatic despite treatment with inhaled corticosteroids.

-

Interventions: Patients were randomized to receive one of the following treatments for 12 weeks:

-

Placebo

-

This compound 5 mg twice daily

-

This compound 25 mg twice daily

-

This compound 100 mg twice daily

-

This compound 200 mg once daily

-

-

Primary Endpoint: Change from baseline in the total Asthma Control Questionnaire (ACQ) score at week 12.

-

Secondary Endpoints: Included changes in FEV1, symptom scores, use of rescue medication, and exacerbation rates.

References

Pexopiprant: A Preclinical Research Compendium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pexopiprant (formerly AMG 853) is a potent, orally bioavailable small-molecule dual antagonist of the prostaglandin D2 (PGD2) receptor 2 (DP2, also known as CRTH2) and the D-prostanoid (DP) receptor 1 (DP1).[1][2] Prostaglandin D2 is a key lipid mediator released predominantly by mast cells during allergic responses and is implicated in the pathogenesis of various inflammatory conditions, including asthma, allergic rhinitis, and atopic dermatitis.[2][3] PGD2 exerts its effects through two G protein-coupled receptors: DP1 and DP2.[2] The activation of the DP2 receptor on Th2 cells, eosinophils, and basophils promotes their chemotaxis and activation, contributing to the inflammatory cascade. This compound was developed to antagonize these effects and was investigated as a potential therapeutic for asthma. This technical guide provides a comprehensive overview of the preclinical research findings for this compound, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic properties.

Mechanism of Action

This compound functions as a competitive antagonist at both the DP1 and DP2 receptors. By binding to these receptors, it blocks the downstream signaling cascades initiated by PGD2. The DP2 receptor is coupled to a Gi protein, and its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium, promoting cellular activation and migration. The DP1 receptor, in contrast, is coupled to a Gs protein, and its activation increases intracellular cAMP. By antagonizing both receptors, this compound aims to comprehensively inhibit the pro-inflammatory effects of PGD2.

Signaling Pathway of PGD2 and this compound's Intervention

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies of this compound (AMG 853).

Table 1: In Vitro Receptor Binding and Functional Activity

| Assay | Receptor | Species | Condition | IC50 / Kb | Reference |

| [³H]-PGD₂ Displacement Binding | CRTH2 (DP2) | Human | 50% Human Plasma | 0.021 µM (IC₅₀) | |

| [³H]-PGD₂ Displacement Binding | DP (DP1) | Human | 50% Human Plasma | 0.28 µM (IC₅₀) | |

| Guinea Pig Whole Blood cAMP Assay | DP (DP1) | Guinea Pig | Whole Blood | 5 nM (Kb) |

Table 2: In Vivo Efficacy in a Guinea Pig Model of PGD2-Induced Airway Constriction

| Treatment | Dose (mg/kg, s.c.) | Plasma Exposure at 4h (µM) | Inhibition of PGD2-induced Airway Constriction (%) | Reference |

| This compound (AMG 853) | 0.3 | 0.1 | ~40% | |

| This compound (AMG 853) | 1 | 0.3 | ~75% | |

| This compound (AMG 853) | 3 | 1.0 | ~90% |

Table 3: Preclinical Pharmacokinetic Parameters of this compound

| Species | Clearance (mL/min/kg) | Oral Bioavailability (%) | Reference |

| Rat | 13 | 100 | |

| Cynomolgus Monkey | 1.6 | 100 |

Note: The provided data for AMG 009, a precursor to this compound, showed a Kb of 82 nM in the guinea pig whole blood cAMP assay.

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below. These represent standard protocols used in the evaluation of DP2 receptor antagonists.

Receptor Binding Assay (Displacement Assay)

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the IC50 value of this compound for the DP2 and DP1 receptors.

Materials:

-

HEK-293 cells expressing human CRTH2 (DP2) or DP1 receptors.

-

[³H]-PGD₂ (radiolabeled ligand).

-

This compound (test compound).

-

Binding buffer (e.g., containing 0.5% BSA or 50% human plasma).

-

Scintillation counter.

Procedure: